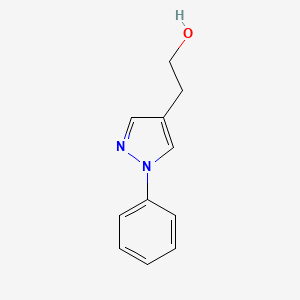
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
描述
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPE is a pyrazole derivative that possesses unique pharmacological properties, making it an attractive candidate for drug development.
作用机制
The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with various molecular targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Furthermore, this compound has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to decrease the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule involved in inflammation. In addition, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect against oxidative stress-related damage.
实验室实验的优点和局限性
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also possesses unique pharmacological properties, making it an attractive candidate for drug development. However, there are also some limitations associated with this compound. Its low solubility in water can make it challenging to administer in vivo. In addition, the optimal dosage and duration of this compound treatment have not been fully established, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of this compound's potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of this compound analogs with improved pharmacological properties could lead to the discovery of novel drugs with therapeutic potential.
科学研究应用
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, this compound has been found to exhibit antioxidant properties, which can help protect against oxidative stress-related diseases.
属性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-6-10-8-12-13(9-10)11-4-2-1-3-5-11/h1-5,8-9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHAQLFAIXBDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




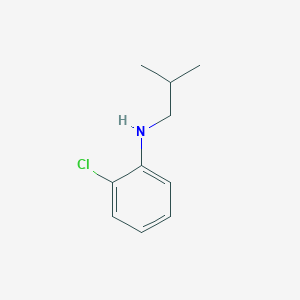
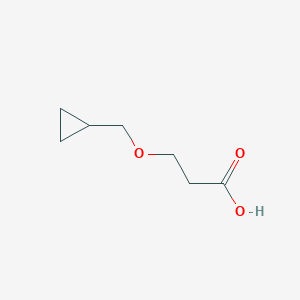
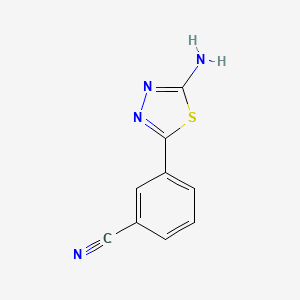
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)
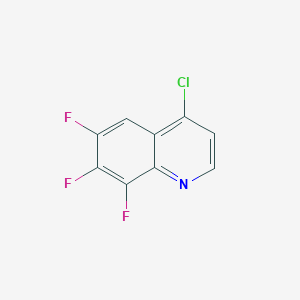
![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)
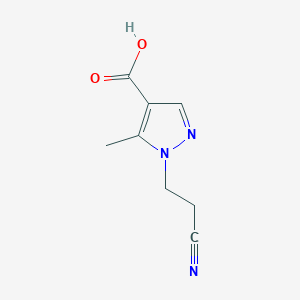
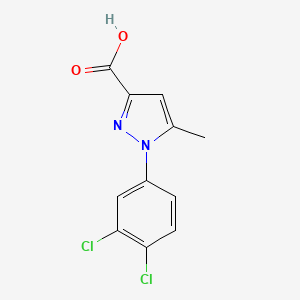

![[2-(2-Methoxyethoxy)phenyl]methanol](/img/structure/B3374571.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
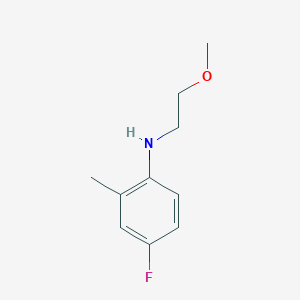
![Methyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3374581.png)